2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

Catalog No.
S1488927
CAS No.
102783-01-7
M.F
C16H40O6Si3
M. Wt
412.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]ox...

CAS Number

102783-01-7

Product Name

2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

IUPAC Name

2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

Molecular Formula

C16H40O6Si3

Molecular Weight

412.74 g/mol

InChI

InChI=1S/C16H40O6Si3/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18/h17-18H,7-16H2,1-6H3

InChI Key

NCGYKHCGWLEDJE-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO

Canonical SMILES

C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO

Drug Delivery Systems

  • Encapsulation: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), this triblock can encapsulate hydrophobic drugs within its hydrophobic core while the hydrophilic PEG chains stabilize the particle in water []. This enables controlled drug release and improved bioavailability [].
  • Targeted Drug Delivery: By attaching specific ligands to the PEG chains, researchers can design these triblocks to target specific cells or tissues, enhancing drug delivery efficiency and reducing side effects [].

Biomaterials

  • Tissue Engineering: The combination of biocompatibility and tunable properties makes this triblock a potential candidate for scaffolding materials in tissue engineering. The PEG chains promote cell adhesion and proliferation, while the siloxane core offers structural support [].
  • Biosensors: The ability to modify the surface of this triblock with various functional groups allows for the development of highly sensitive and specific biosensors for detecting biomolecules such as proteins and DNA [].

Other Potential Applications

  • Gene Delivery: The triblock can be used as a non-viral vector for gene delivery due to its ability to condense DNA and facilitate its cellular uptake [].
  • Cosmetics and Personal Care Products: The triblock can act as an emulsifier, thickener, and stabilizer in various cosmetic formulations due to its amphiphilic properties.

The compound 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is a complex siloxane compound characterized by its unique molecular structure. Its molecular formula is C16H40O6SiC_{16}H_{40}O_{6}Si, and it has a molecular weight of approximately 412.75 g/mol. This compound features multiple dimethylsilyl groups, which contribute to its properties, including hydrophobicity and potential applications in various fields such as pharmaceuticals and materials science.

The chemical behavior of this compound can be attributed to its siloxane backbone and hydroxyl functional groups. It can undergo several types of reactions:

  • Hydrolysis: The dimethylsilyl groups can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
  • Condensation Reactions: The hydroxyl groups can participate in condensation reactions, forming siloxane linkages with other silanes or siloxanes.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially enhancing its utility in polymer synthesis.

Synthesis of 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol typically involves multi-step synthetic routes that include:

  • Formation of Dimethylsilyl Ether: Starting with a suitable alcohol, dimethylsilyl chloride is reacted to form the corresponding dimethylsilyl ether.
  • Alkylation: The resulting silylated alcohol can undergo alkylation with 2-hydroxyethanol to introduce the hydroxyethoxy group.
  • Linkage Formation: Additional dimethylsilyl groups are introduced through further reactions, often utilizing coupling agents or catalysts to facilitate the formation of siloxane bonds.

Unique Features2-[3-[[[3-(2-Hydroxyethoxy)...HighPharmaceuticals, CosmeticsMultiple dimethylsilyl groupsPolydimethylsiloxaneModerateIndustrial, MedicalExcellent thermal stabilityTriethoxysilaneLowAdhesivesActs as a coupling agentDimethiconeLowCosmeticsProvides smooth texture

This comparison highlights the uniqueness of 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol, particularly its complex structure featuring multiple functional groups that enhance its versatility across various applications.

Interaction studies involving this compound focus on its compatibility with biological systems and other chemical entities. Preliminary studies suggest that compounds with similar siloxane structures can interact favorably with lipid membranes, enhancing drug absorption and bioavailability. Further research is needed to elucidate specific interactions within biological contexts.

Several compounds share structural similarities with 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol, including:

  • Polydimethylsiloxane (PDMS): A widely used silicone polymer known for its flexibility and low surface tension.
  • Triethoxysilane: Often used as a coupling agent in various formulations, providing adhesion and compatibility.
  • Dimethicone: A silicone oil used in cosmetics for its smooth application and skin conditioning properties.

Comparison Table

Compound NameStructure Complexity

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 82 of 83 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

102783-01-7

General Manufacturing Information

Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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